N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide
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Overview
Description
“N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide” is a complex organic compound. It contains several functional groups including an acetylsulfamoyl group, a phenyl group, a cyclopentyloxy group, and an isonicotinamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group would provide a planar, aromatic region, while the cyclopentyloxy group would introduce some three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetylsulfamoyl group might make the compound polar and potentially water-soluble. The phenyl group could contribute to the compound’s stability and rigidity .Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering :
- Isonicotinamide has been used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs. These materials have potential applications in crystal engineering and materials science (Aakeröy et al., 2003).
- The compound has shown capabilities in forming co-crystal structures with cyclic carboxylic acids. This has been illustrated through various co-crystal structures formed with liquid and solid carboxylic acids, highlighting the potential of isonicotinamide in exploring co-crystal space and applications in pharmaceutical formulation (Lemmerer & Fernandes, 2012).
Pharmaceutical Research and Drug Development :
- Isonicotinamide derivatives have been investigated for their antimicrobial activity, particularly against Mycobacterium tuberculosis. This research is significant for developing new treatments for mycobacterial infections (Boechat et al., 2011).
- N-phenyl-1,2,3-triazole derivatives using isonicotinamide have been synthesized and evaluated for their potential in treating tuberculosis. These findings are crucial in the ongoing search for effective TB treatments (Brice & Clayden, 2009).
Chemical Synthesis and Organic Chemistry :
- The synthesis of heterocyclic compounds incorporating isonicotinamide has been explored. This includes the creation of novel compounds with potential applications in various chemical industries (Aydın & Dağci, 2010).
Materials Science and Corrosion Inhibition :
- Isonicotinamide derivatives have been applied as corrosion inhibitors on mild steel in acidic mediums. This application is significant in materials science, especially in the development of new corrosion inhibitors (Yadav et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-cyclopentyloxypyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-13(23)22-28(25,26)17-8-6-15(7-9-17)21-19(24)14-10-11-20-18(12-14)27-16-4-2-3-5-16/h6-12,16H,2-5H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTULHHNWRXVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-2-(cyclopentyloxy)isonicotinamide |
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